N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound featuring a combination of furan, thiophene, and phenyl groups
Mechanism of Action
Target of Action
The compound contains furan and thiophene rings, which are common motifs in many biologically active compounds . These heterocycles can interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.
Mode of Action
The mode of action would depend on the specific biological target. Furan and thiophene rings can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing protein function .
Biochemical Pathways
Without specific studies, it’s difficult to say which biochemical pathways this compound might affect. Many compounds with furan and thiophene rings have been found to show various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene derivatives. These intermediates are then coupled using appropriate reagents to form the final product. Common reaction conditions include the use of strong bases or acids, and the reactions are often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes to maximize yield and minimize waste. This might include the use of continuous flow reactors, which can provide better control over reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions might use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: It could be used in the production of advanced materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
N'- (Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Features a furan ring and a hydroxybenzohydrazide group.
Uniqueness: N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its combination of furan, thiophene, and phenyl groups, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-25-17-8-3-2-6-14(17)21-19(23)18(22)20-12-13(15-7-4-10-24-15)16-9-5-11-26-16/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUINPWJQONHHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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